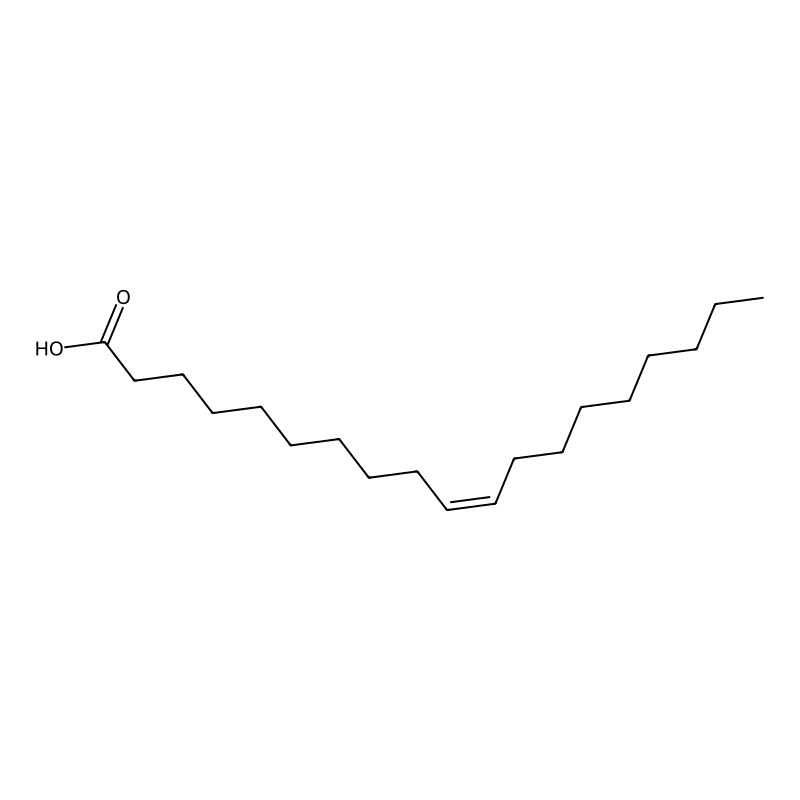cis-10-Nonadecenoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Antitumor Activity:
Studies have explored the potential antitumor properties of cis-10-nonadecenoic acid. Research suggests it may inhibit the proliferation of HL-60 human leukemia cells with an IC50 value of 295 µM. Additionally, it has been shown to prevent lipopolysaccharide (LPS)-induced tumor necrosis factor production from mouse macrophages []. These findings suggest cis-10-nonadecenoic acid may warrant further investigation for its potential role in cancer treatment; however, more research is needed to understand its mechanisms of action and efficacy in vivo.
Source
[] cis-10-Nonadecenoic Acid (FA 19:1, Nonadeca-10(Z)-enoic Acid, CAS Number: 73033-09-7) | Cayman Chemical.
Cis-10-Nonadecenoic acid is a monounsaturated fatty acid characterized by its long carbon chain, specifically consisting of 19 carbon atoms and one cis double bond located at the 10th position. Its chemical formula is C19H36O2, and it has a molecular weight of approximately 296.5 g/mol. This compound is notable for its structural features that contribute to its unique chemical properties and biological activities .
- Esterification: Reacting with alcohols to form esters, such as cis-10-Nonadecenoic acid methyl ester.
- Oxidation: Undergoing oxidation to produce epoxides or hydroxylated derivatives, which can be facilitated by oxidizing agents like potassium permanganate or ozone .
- Hydrogenation: The double bond can be hydrogenated to form a saturated fatty acid, which alters its physical properties.
Research indicates that cis-10-Nonadecenoic acid exhibits potential biological activities, particularly in the context of cancer research. It has been studied for its antitumor properties, showing inhibitory effects on HL-60 human leukemia cells. This suggests that the compound may influence cell proliferation and apoptosis pathways, although further studies are necessary to elucidate the underlying mechanisms .
Cis-10-Nonadecenoic acid can be synthesized through several methods:
- Natural Extraction: It can be isolated from certain plant oils and animal fats where it occurs naturally.
- Chemical Synthesis: Laboratory synthesis may involve the elongation of shorter-chain fatty acids or the modification of existing fatty acids through various organic reactions.
- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce this fatty acid using specific strains capable of synthesizing long-chain fatty acids from simpler substrates .
Studies on the interactions of cis-10-Nonadecenoic acid with biological systems have highlighted its potential effects on cellular processes. For example, it has been shown to interact with cell membranes, influencing fluidity and permeability. Additionally, its role in modulating signaling pathways involved in cell growth and apoptosis is an area of active research .
Similar compounds include:
- Palmitoleic Acid (cis-9-Hexadecenoic Acid): A C16 monounsaturated fatty acid known for its role in lipid metabolism.
- Oleic Acid (cis-9-Octadecenoic Acid): A C18 monounsaturated fatty acid commonly found in olive oil, known for its health benefits.
- Linoleic Acid (cis-9,cis-12-Octadecadienoic Acid): A polyunsaturated fatty acid essential for human health.
Comparison TableCompound Name Carbon Chain Length Double Bonds Unique Features Cis-10-Nonadecenoic Acid 19 1 Potential antitumor activity Palmitoleic Acid 16 1 Involved in lipid metabolism Oleic Acid 18 1 Widely recognized for cardiovascular benefits Linoleic Acid 18 2 Essential fatty acid with anti-inflammatory properties
| Compound Name | Carbon Chain Length | Double Bonds | Unique Features |
|---|---|---|---|
| Cis-10-Nonadecenoic Acid | 19 | 1 | Potential antitumor activity |
| Palmitoleic Acid | 16 | 1 | Involved in lipid metabolism |
| Oleic Acid | 18 | 1 | Widely recognized for cardiovascular benefits |
| Linoleic Acid | 18 | 2 | Essential fatty acid with anti-inflammatory properties |
Cis-10-Nonadecenoic acid is unique due to its longer carbon chain and specific positioning of the double bond, which may confer distinct biological activities compared to these other fatty acids. Its potential therapeutic implications also set it apart as a subject of interest in both nutritional and pharmaceutical research .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






